2,7-Dimethylisoquinolin-1(2h)-one

Übersicht

Beschreibung

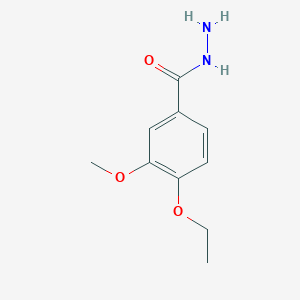

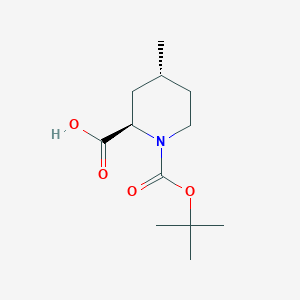

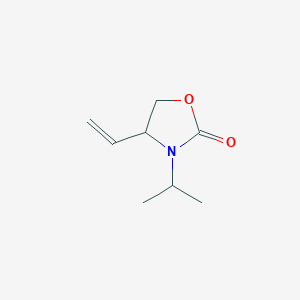

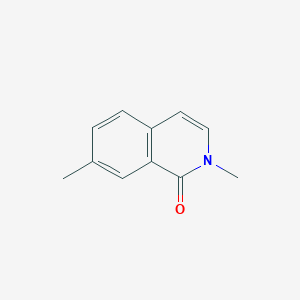

“2,7-Dimethylisoquinolin-1(2h)-one” is a chemical compound with the molecular formula C11H11NO . Its molecular weight is 173.21 g/mol .

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “2,7-Dimethylisoquinolin-1(2h)-one” are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment : Derivatives of 8-Hydroxyquinolines, similar to 2,7-Dimethylisoquinolin-1(2H)-one, have been proposed for Alzheimer's disease treatment. They act as efficient metal chaperones, disaggregate metal-enriched amyloid plaques, inhibit Cu/Aβ redox chemistry, and show potential neuroprotective and neuroregenerative effects (Kenche et al., 2013).

α1-Adrenoceptor Antagonists : A class of α1-adrenoceptor antagonists has been synthesized, including derivatives of 2,7-Dimethylisoquinolin-1(2H)-one, showing potential for clinical applications in treating conditions like hypertension (Xi et al., 2010).

Chemical Synthesis : The compound has been used in the development of chemical synthesis techniques, such as in the total synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline (Fonzo et al., 2019).

Antiplatelet Agents : N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione, a structurally related compound, have been synthesized as potential antiplatelet agents, indicating their importance in cardiovascular research (Marcinkowska et al., 2018).

Copper(II) Binding in Neurodegenerative Diseases : Research on derivatives of 8-Hydroxyquinolines, similar to 2,7-Dimethylisoquinolin-1(2H)-one, has revealed their significance in binding Copper(II), with implications for treating neurodegenerative diseases like Alzheimer's (Summers et al., 2020).

Photoremovable Protecting Group for Biological Studies : Some derivatives have been used as photoremovable protecting groups in the study of cell physiology (Zhu et al., 2006).

Cytotoxic Activity in Cancer Research : The cytotoxicity of dihydroisoquinoline-derived hydroxamic acids, structurally related to 2,7-Dimethylisoquinolin-1(2H)-one, has been studied in relation to cancer cell lines, suggesting potential in cancer therapy (Salah et al., 2014).

Biosynthesis of Isoquinoline Alkaloids : The structural and physicochemical properties of related compounds have been studied, providing insights into the biosynthesis of isoquinoline alkaloids, important in various pharmacological contexts (Kamigauchi et al., 2000).

Interaction Studies with Lysozyme : Studies have been conducted on the interaction of fluorinated derivatives with lysozyme, contributing to understanding the interactions of small molecules with proteins, important in drug design (Hemalatha et al., 2016).

Solar Cell Efficiency Improvement : Derivatives of 2,7-Dimethylisoquinolin-1(2H)-one have been explored in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).

Safety And Hazards

“2,7-Dimethylisoquinolin-1(2h)-one” has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces, and it should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . If swallowed, inhaled, or in contact with eyes or clothing, immediate medical attention should be sought .

Eigenschaften

IUPAC Name |

2,7-dimethylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-12(2)11(13)10(9)7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYHHRUVAAECLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethylisoquinolin-1(2h)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)